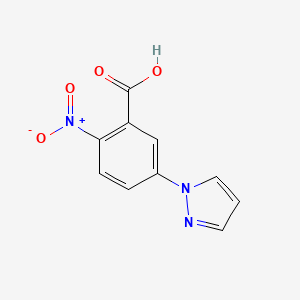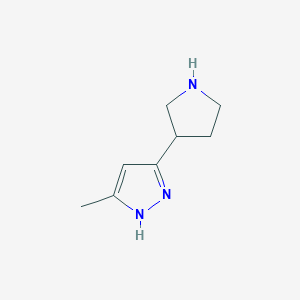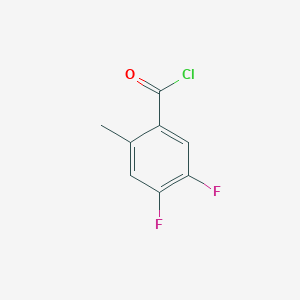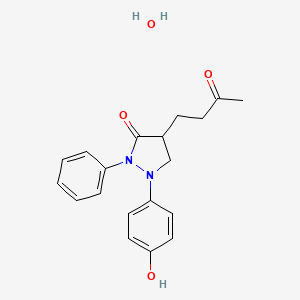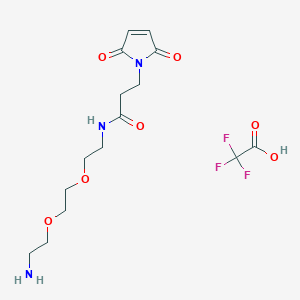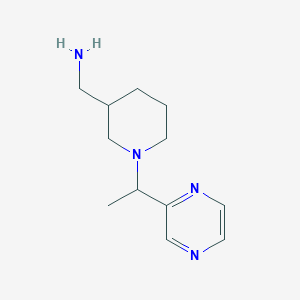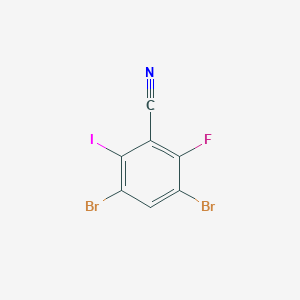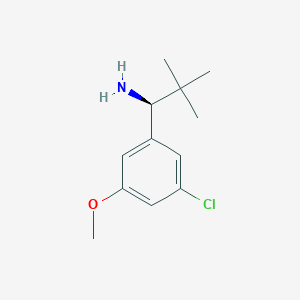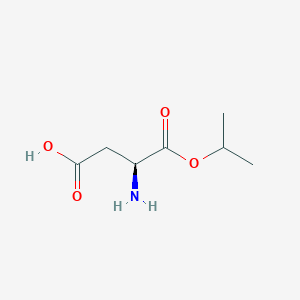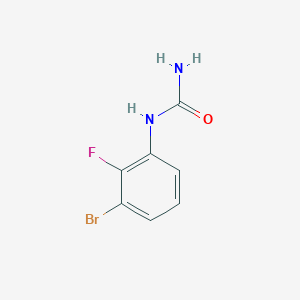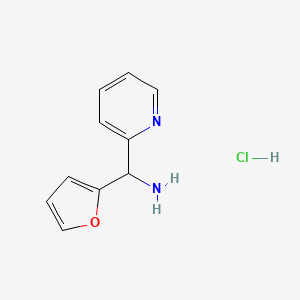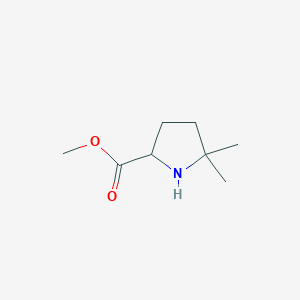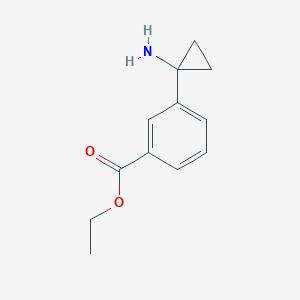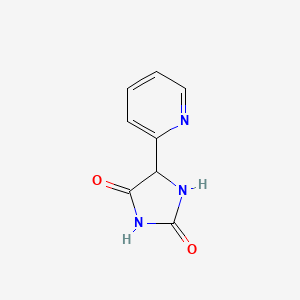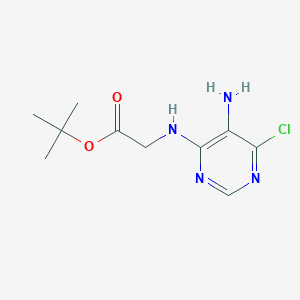
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate typically involves the reaction of glycine tert-butyl ester with 5-amino-6-chloropyrimidine. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product . The process can be summarized as follows:
Starting Materials: Glycine tert-butyl ester and 5-amino-6-chloropyrimidine.
Reaction Conditions: Acidic catalysis, typically using hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and the acid catalyst is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, followed by washing and drying.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and ensure consistent quality.
化学反应分析
Types of Reactions
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
科学研究应用
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the pyrimidine ring play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl ((1-((5-bromo-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate
Uniqueness
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both amino and chlorine groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design.
属性
分子式 |
C10H15ClN4O2 |
|---|---|
分子量 |
258.70 g/mol |
IUPAC 名称 |
tert-butyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate |
InChI |
InChI=1S/C10H15ClN4O2/c1-10(2,3)17-6(16)4-13-9-7(12)8(11)14-5-15-9/h5H,4,12H2,1-3H3,(H,13,14,15) |
InChI 键 |
STIMTQWRUDXVRN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CNC1=C(C(=NC=N1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


